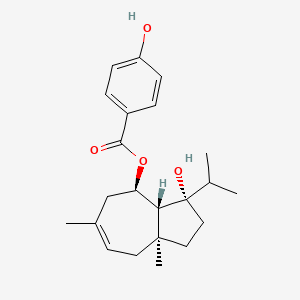
Ferutinin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferutinin is a sesquiterpene ester isolated from various species of the Ferula genus, particularly Ferula communis. It is known for its significant estrogenic activity and various biological properties, including antioxidant, anti-inflammatory, and anticancer effects . The chemical structure of this compound is 4-oxy-6-(4-oxybenzoyloxy) dauc-8,9-en, which contributes to its diverse biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ferutinin can be synthesized through several methods, including esterification of sesquiterpenic alcohol with aromatic p-hydroxybenzoic acid . The synthesis involves the reaction of ferutinol with p-hydroxybenzoic acid in the presence of a catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound typically involves extraction from the roots of Ferula species using solvents like ethanol or methanol . The extract is then purified using chromatographic techniques to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Ferutinin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction of this compound can lead to the formation of ferutinol, which can be further esterified.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like sulfuric acid for esterification .
Major Products Formed
The major products formed from these reactions include various this compound derivatives, which may exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Ferutinin exerts its effects primarily through its interaction with estrogen receptors ERα and ERβ . It acts as an agonist to ERα and an agonist/antagonist to ERβ, leading to various estrogenic and antiestrogenic effects . Additionally, this compound increases the permeability of cellular membranes to calcium ions, leading to mitochondrial dysfunction and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Ferutinin is often compared with other phytoestrogens like 17β-estradiol due to its estrogenic activity . Unlike 17β-estradiol, this compound has a unique ability to selectively modulate estrogen receptors, making it a potential candidate for targeted hormone therapy . Other similar compounds include ferutinol and teferin, which share structural similarities with this compound but exhibit different biological activities .
Eigenschaften
Molekularformel |
C22H30O4 |
|---|---|
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
[(3S,3aR,4R,8aS)-3-hydroxy-6,8a-dimethyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] 4-hydroxybenzoate |
InChI |
InChI=1S/C22H30O4/c1-14(2)22(25)12-11-21(4)10-9-15(3)13-18(19(21)22)26-20(24)16-5-7-17(23)8-6-16/h5-9,14,18-19,23,25H,10-13H2,1-4H3/t18-,19+,21-,22+/m1/s1 |
InChI-Schlüssel |
CYSHNJQMYORNJI-KIZRIRGWSA-N |
Isomerische SMILES |
CC1=CC[C@@]2(CC[C@@]([C@H]2[C@@H](C1)OC(=O)C3=CC=C(C=C3)O)(C(C)C)O)C |
Kanonische SMILES |
CC1=CCC2(CCC(C2C(C1)OC(=O)C3=CC=C(C=C3)O)(C(C)C)O)C |
Synonyme |
4-oxy-6-(4-oxybezoyloxy)dauc-8,9-en ferutinin ferutinine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















